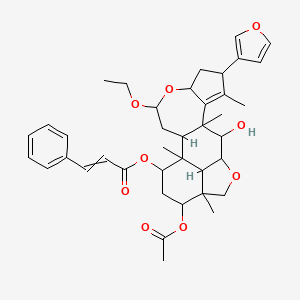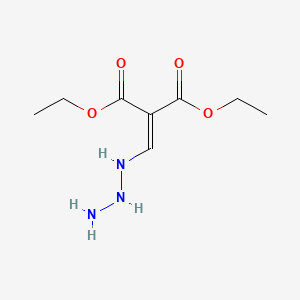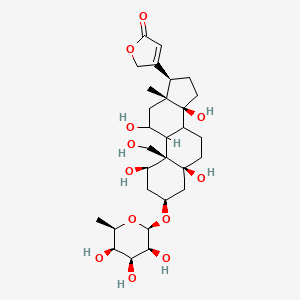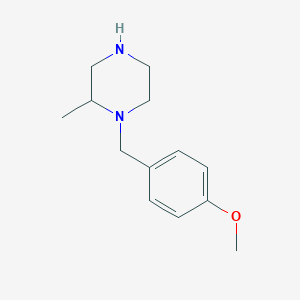
12-Ethoxynimbolinin B
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
12-Ethoxynimbolinin B is a limonoid compound, a class of tetranortriterpenoids known for their structural diversity and wide range of bioactivities. These activities include insect antifeedant activity, antimicrobial, antiprotozoal, anti-inflammatory, and anticancer properties . This compound is isolated from the fruits of Melia toosendan, a plant known for its medicinal properties .
Vorbereitungsmethoden
The preparation of 12-Ethoxynimbolinin B involves the extraction from natural sources, particularly the fruits of Melia toosendan. The synthetic routes and reaction conditions for its preparation are not extensively documented in the literature. it is known that the compound can be isolated using chromatographic techniques and its structure elucidated through spectroscopic analysis .
Analyse Chemischer Reaktionen
12-Ethoxynimbolinin B undergoes various chemical reactions typical of limonoids. These reactions include:
Oxidation: The compound can be oxidized to form various oxidized derivatives.
Reduction: Reduction reactions can modify the functional groups present in the compound.
Substitution: Substitution reactions can occur at different positions on the limonoid skeleton. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents like sodium borohydride.
Wissenschaftliche Forschungsanwendungen
12-Ethoxynimbolinin B has several scientific research applications:
Chemistry: It is used as a model compound to study the chemical behavior of limonoids.
Medicine: Its anticancer and anti-inflammatory properties make it a potential candidate for drug development.
Industry: The insect antifeedant activity of this compound is of interest for developing natural insecticides.
Wirkmechanismus
The mechanism of action of 12-Ethoxynimbolinin B involves its interaction with various molecular targets and pathways. The compound exerts its effects by modulating the activity of enzymes and receptors involved in inflammation, cancer cell proliferation, and microbial growth. The specific molecular targets and pathways are still under investigation, but it is known that the compound can inhibit the growth of tumor cells and reduce inflammation .
Vergleich Mit ähnlichen Verbindungen
12-Ethoxynimbolinin B is unique among limonoids due to its specific structural features and bioactivities. Similar compounds include:
Nimbolinin B: Another limonoid with similar bioactivities but different structural features.
Meliatoosenin L: A limonoid with comparable anticancer properties.
Toosendansin A and C: Limonoids with insect antifeedant activity. The uniqueness of this compound lies in its specific combination of bioactivities and structural characteristics, making it a valuable compound for various scientific research applications.
Eigenschaften
Molekularformel |
C39H48O9 |
|---|---|
Molekulargewicht |
660.8 g/mol |
IUPAC-Name |
[17-acetyloxy-4-ethoxy-8-(furan-3-yl)-12-hydroxy-1,9,11,16-tetramethyl-5,14-dioxapentacyclo[11.6.1.02,11.06,10.016,20]icos-9-en-19-yl] 3-phenylprop-2-enoate |
InChI |
InChI=1S/C39H48O9/c1-7-44-32-18-28-38(5)30(48-31(41)14-13-24-11-9-8-10-12-24)19-29(46-23(3)40)37(4)21-45-34(35(37)38)36(42)39(28,6)33-22(2)26(17-27(33)47-32)25-15-16-43-20-25/h8-16,20,26-30,32,34-36,42H,7,17-19,21H2,1-6H3 |
InChI-Schlüssel |
FZGSUBLWWNCYEU-UHFFFAOYSA-N |
Kanonische SMILES |
CCOC1CC2C3(C(CC(C4(C3C(C(C2(C5=C(C(CC5O1)C6=COC=C6)C)C)O)OC4)C)OC(=O)C)OC(=O)C=CC7=CC=CC=C7)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-[3-(4-hydroxy-1,6,7-trimethyl-2-oxo-1,2-dihydro-8H-imidazo[2,1-f]purin-8-yl)propyl]piperidine-4-carboxamide](/img/structure/B14095502.png)
![2-(1,3-benzodioxol-5-yl)-5-(2,5-difluorobenzyl)pyrazolo[1,5-a]pyrazin-4(5H)-one](/img/structure/B14095509.png)

![5-(1,1-dioxidotetrahydrothiophen-3-yl)-3-(2-hydroxyphenyl)-4-phenyl-4,5-dihydropyrrolo[3,4-c]pyrazol-6(1H)-one](/img/structure/B14095517.png)
![2-[3-(Ethanesulfonyl)pyridin-2-yl]-5-methoxypyrazine](/img/structure/B14095519.png)

![3-(2-hydroxy-4-methylphenyl)-N-[2-(4-sulfamoylphenyl)ethyl]-1H-pyrazole-5-carboxamide](/img/structure/B14095535.png)
![1-(3-Bromo-4-hydroxy-5-methoxyphenyl)-2-(5-chloropyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095537.png)
![5-(2-hydroxy-3,5-dimethylphenyl)-N-[3-(trifluoromethyl)phenyl]-1H-pyrazole-3-carboxamide](/img/structure/B14095542.png)
![7-Chloro-2-(2-hydroxyethyl)-1-(3-hydroxyphenyl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095548.png)

![1-(2,5-Dimethoxyphenyl)-6-methoxy-2-[3-(morpholin-4-yl)propyl]-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B14095555.png)
![1-{4-[4-({5-[(4-ethylphenyl)amino]-1H-1,2,3-triazol-4-yl}carbonyl)piperazin-1-yl]phenyl}ethanone](/img/structure/B14095565.png)

